LCL-161 belongs to a class of compounds called Smac mimetics. Smac (second mitochondria-derived activator of caspase) is a naturally occurring protein that helps regulate cell death (apoptosis) []. Cancer cells often have malfunctions in these regulatory pathways, allowing them to survive inappropriately. LCL-161 mimics the action of Smac, promoting apoptosis in cancer cells [].
LCL-161 has shown promise in preclinical studies, which are experiments conducted in cells or animals before human trials. These studies have found that LCL-161 can induce apoptosis in various cancer cell lines, including those from leukemia, myeloma, glioblastoma, and several other solid tumors [, , ].
LCL161 is a small molecule designed as a mimetic of second mitochondria-derived activator of caspases, also known as SMAC. It functions primarily as an antagonist of inhibitor of apoptosis proteins, specifically targeting cellular inhibitors of apoptosis protein 1 and 2 (cIAP1 and cIAP2). By promoting the degradation of these proteins, LCL161 enhances apoptosis in cancer cells, making it a potential therapeutic agent in oncology. The chemical formula for LCL161 is C26H33FN4O3S, with a molecular weight of approximately 500.63 g/mol .
LCL-161's mechanism of action revolves around its interaction with IAPs:
LCL161 exhibits significant biological activity by:
LCL161 has several promising applications in medical research and treatment:
Interaction studies have revealed that LCL161 may have significant drug-drug interactions that could affect its therapeutic efficacy:
LCL161 belongs to a class of compounds known as SMAC mimetics. Here are some similar compounds along with their unique features:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
SMAC (Second Mitochondria-derived Activator of Caspases) | Natural protein that promotes apoptosis by inhibiting IAPs | Naturally occurring; not a small molecule |
GDC-0152 | Inhibits IAPs like LCL161 | Developed for specific cancers; different structural properties |
AT406 | Targets IAPs and enhances apoptosis | Distinct pharmacokinetic profile; used in clinical trials |
Birinapant | Dual IAP antagonist; induces apoptosis | Focused on solid tumors; different chemical structure |
LCL161 is unique due to its specific binding affinity for cIAP1 and cIAP2, along with its ability to activate non-canonical NF-κB signaling pathways, which is less pronounced in other SMAC mimetics.
LCL161 demonstrates high-affinity binding to X-linked inhibitor of apoptosis protein with an inhibitory concentration fifty of 35 nanomolar in HEK293 cells [1]. The compound specifically targets the baculoviral IAP repeat 3 domain of XIAP, engaging in competitive inhibition that prevents XIAP from binding to and inhibiting caspases 3, 7, and 9 [2] [3]. Unlike its interactions with cellular IAPs, LCL161 binding to XIAP does not induce protein degradation but rather inhibits its enzymatic activity through direct competitive antagonism [4]. Nuclear magnetic resonance studies have revealed that LCL161 selectively binds to the BIR3 domain but shows no interaction with the BIR1 domain of XIAP [5].
LCL161 exhibits exceptionally high binding affinity to cellular inhibitor of apoptosis protein 1, with an inhibitory concentration fifty of 0.4 nanomolar in MDA-MB-231 cells [1]. This represents approximately 88-fold higher potency compared to XIAP binding, demonstrating the compound's preferential targeting of cellular IAPs over XIAP [2]. The binding to cIAP1 triggers rapid auto-ubiquitination and subsequent proteasomal degradation, distinguishing this interaction from the purely competitive inhibition observed with XIAP [6].
Cellular inhibitor of apoptosis protein 2 demonstrates similar binding characteristics to cIAP1, with inhibitory concentration fifty values ranging from 0.4 to 21 nanomolar depending on the experimental system [7]. The degradation of cIAP2 by LCL161 exhibits unique dependency characteristics, requiring the presence of cIAP1 for efficient degradation to occur [6]. This interdependency suggests a complex regulatory network where cIAP1 plays a central role in mediating the degradation of both cellular IAP proteins.
Crystallographic analysis of the BIRC2 BIR3 domain in complex with LCL161 reveals the detailed molecular interactions underlying the compound's high binding affinity [8]. The complex is stabilized through an extensive network of hydrogen bonds involving key residues in the binding pocket. The methylamino group of LCL161 forms critical contacts with the side chain carboxyl groups of aspartic acid 320 and glutamic acid 325 [5]. Additional stabilization occurs through interactions between the carbonyl group of alanine in LCL161 and the indolyl moiety of tryptophan 329.
The structural analysis demonstrates that LCL161 occupies the same binding site as the natural substrate, histone H3 tail, effectively mimicking the geometry of the native peptide [5]. The compound's cyclohexylglycine component forms hydrogen bonds with the backbone carbonyl and amino groups of arginine 314, while the p-fluorobenzoyl group maintains proximity to the side chain guanidino group of the same residue. The thiazole ring of LCL161 positions itself near glycine 312, contributing to the overall binding stability and specificity [5].
LCL161-induced degradation of cellular IAPs occurs through the ubiquitin-proteasome system, representing a sophisticated mechanism of targeted protein elimination [4]. The process initiates with LCL161 binding to the BIR3 domain of cIAP1 and cIAP2, which triggers conformational changes that activate their intrinsic E3 ubiquitin ligase activity [6]. This activation leads to auto-ubiquitination, where the IAP proteins add lysine 48-linked polyubiquitin chains to themselves, marking them for recognition and degradation by the 26S proteasome [9].
The auto-ubiquitination process requires the presence of tumor necrosis factor receptor-associated factor 2, which serves as an essential cofactor for LCL161-mediated IAP degradation [6]. The ubiquitin ligase activity depends on the RING finger domain's ability to dimerize and bind to E2 conjugating enzymes, particularly in the case of cIAP2 degradation [6]. Proteasome inhibitor studies using MG132 demonstrate that blocking proteasomal function prevents the complete degradation of IAPs, leading to accumulation of partially processed fragments [10].
The temporal dynamics of cIAP degradation by LCL161 follow a rapid and coordinated pattern. Initial degradation of cIAP1 and cIAP2 becomes detectable as early as 30 minutes following LCL161 treatment and reaches completion within 2 hours [11] [12]. This rapid kinetics distinguishes SMAC mimetic-induced degradation from other degradation pathways such as tumor necrosis factor-induced caspase-mediated cleavage, which typically requires longer timeframes [10].
The degradation kinetics exhibit distinct characteristics for cIAP1 versus cIAP2. While cIAP1 degradation proceeds independently and requires only LCL161 binding and tumor necrosis factor receptor-associated factor 2 interaction, cIAP2 degradation demonstrates dependency on cIAP1 presence [6]. This temporal relationship suggests that cIAP1 degradation precedes and facilitates cIAP2 elimination, creating a hierarchical degradation cascade. The process remains sustained for up to 24 hours after initial treatment, ensuring prolonged depletion of these anti-apoptotic proteins [11].
LCL161 treatment produces variable effects on the canonical nuclear factor kappa B pathway, with outcomes dependent on cellular context and concentration [13]. In many cell types, LCL161 at concentrations that effectively degrade cellular IAPs does not induce significant phosphorylation of inhibitor of kappa B alpha or its subsequent degradation [13]. This observation indicates that the canonical pathway remains largely inactive under standard LCL161 treatment conditions.
However, in specific cellular contexts or when combined with other stimuli such as tumor necrosis factor-alpha, LCL161 can potentiate canonical nuclear factor kappa B activation [14]. The mechanism involves the disruption of the tumor necrosis factor receptor-associated factor 2-cellular IAP complex, which normally regulates inhibitor of kappa B kinase activation. When this regulatory complex is disrupted by IAP degradation, enhanced phosphorylation of inhibitor of kappa B kinase beta and subsequent inhibitor of kappa B alpha degradation can occur [14].
LCL161 consistently and potently activates the non-canonical nuclear factor kappa B pathway through a well-characterized mechanism involving nuclear factor kappa B-inducing kinase accumulation [13]. Under normal conditions, nuclear factor kappa B-inducing kinase remains at low levels due to constitutive degradation mediated by the tumor necrosis factor receptor-associated factor 3-tumor necrosis factor receptor-associated factor 2-cellular IAP complex [15]. LCL161-mediated degradation of cellular IAPs disrupts this regulatory complex, leading to nuclear factor kappa B-inducing kinase stabilization and accumulation [13].
The accumulated nuclear factor kappa B-inducing kinase phosphorylates inhibitor of kappa B kinase alpha, which subsequently phosphorylates p100 at serine residues 866 and 870 [16]. This phosphorylation targets p100 for partial proteasomal processing, generating the active p52 subunit [13]. The p52 protein then associates with RelB to form the active non-canonical nuclear factor kappa B transcriptional complex, which translocates to the nucleus and upregulates target gene expression [13]. This pathway activation leads to increased expression of interleukin-2, matrix metallopeptidase 9, and other genes involved in immune responses and cellular migration [13].
LCL161 profoundly modulates tumor necrosis factor-alpha signaling through multiple interconnected mechanisms that enhance both the production and sensitivity to this critical cytokine [17]. The compound induces endogenous tumor necrosis factor-alpha production through non-canonical nuclear factor kappa B pathway activation, creating an autocrine signaling loop that amplifies apoptotic responses [18]. This increased tumor necrosis factor-alpha expression occurs within hours of LCL161 treatment and represents a key component of the compound's therapeutic mechanism [19].
The modulation extends beyond simple tumor necrosis factor-alpha upregulation to include fundamental alterations in cellular responses to this cytokine [12]. LCL161 treatment sensitizes cells to tumor necrosis factor-alpha-induced apoptosis by eliminating the protective effects of cellular IAPs, which normally inhibit caspase activation downstream of tumor necrosis factor receptor 1 [12]. This sensitization occurs through the formation of the receptor-interacting protein kinase 1-Fas-associated death domain-caspase-8 complex, which becomes possible only after cellular IAP degradation removes the inhibitory ubiquitination of receptor-interacting protein kinase 1 [12].
The temporal coordination between tumor necrosis factor-alpha production and cellular sensitization creates a powerful amplification system. As LCL161 degrades cellular IAPs and induces tumor necrosis factor-alpha expression, the newly produced cytokine encounters cells that are simultaneously primed for apoptotic responses [20]. This dual mechanism explains the synergistic effects observed when LCL161 is combined with exogenous tumor necrosis factor-alpha or tumor necrosis factor-alpha-expressing viral vectors [18] [20].
LCL161-mediated caspase activation follows a complex cascade involving both extrinsic and intrinsic apoptotic pathways [5]. The primary mechanism involves caspase-8 activation through the formation of the death-inducing signaling complex at tumor necrosis factor receptor family members [5]. Following cellular IAP degradation, receptor-interacting protein kinase 1 undergoes deubiquitination and autophosphorylation at serine 166, leading to its recruitment to the Fas death-inducing signaling complex alongside Fas-associated death domain, caspase-8, and cellular FLICE-inhibitory protein isoforms [5].
Caspase-8 activation occurs within 4 to 10 hours of LCL161 treatment and serves as the initiator for downstream effector caspase activation [21]. The activated caspase-8 directly processes caspase-3 and caspase-7, leading to the execution phase of apoptosis [12]. Additionally, caspase-8 can cleave receptor-interacting protein kinase 1, generating fragments that further amplify the apoptotic signal and prevent potential necroptotic responses [12].
The intrinsic apoptotic pathway becomes engaged through mitochondrial permeabilization events that lead to caspase-9 activation [21]. This activation occurs independently of the direct XIAP inhibition and likely results from the overall disruption of cellular survival networks caused by cellular IAP degradation [11]. The convergence of both extrinsic and intrinsic pathways ensures robust and sustained caspase activation, leading to efficient apoptotic cell death in sensitive cell populations [21].
Irritant